N-(2,4-dimethylphenyl)-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O/c1-4-28-20-18(24-25-28)19(21-13-22-20)27-9-7-26(8-10-27)12-17(29)23-16-6-5-14(2)11-15(16)3/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLOEVRSBUDIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H26N8O
- CAS Number : 1070861-88-9
- Molecular Weight : Approximately 394.48 g/mol
The compound features a piperazine moiety linked to a triazolo-pyrimidine structure, which is known for its biological activity. The presence of the dimethylphenyl group may enhance lipophilicity and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with triazolo-pyrimidine structures exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For instance, similar compounds have shown promise in targeting pathways such as PI3K/Akt/mTOR signaling, which is crucial in various cancers.
Case Study : A study published in Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines significantly inhibited tumor growth in xenograft models, suggesting that N-(2,4-dimethylphenyl)-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide could be a candidate for further development in oncology therapeutics .
Neuropharmacology
The piperazine component is associated with various neuropharmacological effects. Compounds containing this moiety have been explored for their potential as anxiolytics and antidepressants.
Research Insight : A comparative analysis showed that similar piperazine derivatives could modulate serotonin receptors, leading to anxiolytic effects. This suggests a potential application for the compound in treating anxiety disorders .
Antimicrobial Properties
The triazole ring is known for its antifungal properties. Research indicates that compounds with this structure can inhibit fungal growth by interfering with ergosterol synthesis.
Application Example : In vitro studies have shown that related triazole compounds exhibit significant antifungal activity against strains like Candida albicans, indicating that this compound might also possess similar properties .
Potential Side Effects and Toxicity
While the therapeutic potential is promising, understanding the toxicity profile is crucial. Preliminary toxicity studies on related compounds have indicated low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The triazolo[4,5-d]pyrimidine system undergoes nucleophilic substitution at position 7 under basic conditions. For example, reactions with amines or thiols yield derivatives with modified substituents:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Thiol substitution | K₂CO₃, DMF, 80°C, 6–8 hrs | N-(2,4-dimethylphenyl)-2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | 65–72% |
| Amine substitution | Et₃N, DCM, RT, 12 hrs | Piperazine-linked analogues with secondary amines | 58–64% |
This reactivity is attributed to the electron-deficient nature of the triazole-pyrimidine ring, which facilitates attack by nucleophiles .
Oxidation of the Ethyl Group
The 3-ethyl substituent on the triazole ring undergoes oxidation to form a carboxylic acid derivative under strong oxidizing conditions:
Key Data :
-
Optimal conditions: 0.1M KMnO₄, 70°C, 4 hrs.
-
Yield: 82% (isolated as sodium salt).
-
Application: Enhances water solubility for biological testing.
Piperazine Ring Functionalization
The piperazine moiety participates in alkylation and acylation reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ yields N-alkylated derivatives:
textParent compound + CH₃I → N-methylpiperazine derivative
Acylation
Acetylation with acetic anhydride produces acylated piperazine derivatives:
textParent compound + (CH₃CO)₂O → N-acetylpiperazine derivative
-
Conditions : Pyridine, RT, 24 hrs.
-
Yield : 68%.
Hydrolysis of the Acetamide Group
The acetamide linker hydrolyzes under acidic or basic conditions to form carboxylic acid intermediates:
Hydrogenation of the Triazole-Pyrimidine System
Catalytic hydrogenation reduces the triazole ring’s double bonds, altering its aromaticity:
textTriazolo-pyrimidine + H₂ (Pd/C, EtOH) → Partially saturated intermediate
-
Conditions : 10% Pd/C, 50 psi H₂, 25°C.
-
Yield : 89% (unstable; requires immediate stabilization).
Comparative Reactivity Analysis
The compound’s functional groups exhibit the following reactivity hierarchy based on experimental data :
| Functional Group | Reactivity | Key Reaction |
|---|---|---|
| Triazole-pyrimidine core | High | Nucleophilic substitution |
| Piperazine ring | Moderate | Alkylation/acylation |
| Acetamide linker | Low | Hydrolysis |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares a common triazolopyrimidine-piperazine scaffold with other derivatives but differs in substituent groups. Key analogues include:
Key Observations :
- Phenyl Substitution : The 2,4-dimethylphenyl group in the target compound likely enhances lipophilicity compared to the 4-acetylphenyl group in , which introduces a polar ketone moiety. This difference may influence membrane permeability and metabolic stability.
- Linker Variation : The sulfonyl linker in could increase steric bulk and alter binding kinetics compared to the acetamide bridge in the target compound.
Pharmacokinetic and Binding Properties
- Solubility : The acetyl group in may improve aqueous solubility relative to the dimethylphenyl group in the target compound, which is more hydrophobic.
- Receptor Affinity: Ethyltriazole and piperazine moieties are conserved across analogues, suggesting shared interactions with adenosine or kinase receptors. However, substituent variations (e.g., acetyl vs. methylphenyl) may fine-tune selectivity.
Research Findings and Limitations
- Bioactivity Gaps : While and are documented in chemical databases, specific biological data (e.g., IC₅₀ values, in vivo efficacy) for the target compound remain unreported.
- Computational Predictions : Molecular docking studies suggest that the 2,4-dimethylphenyl group may enhance binding to hydrophobic pockets in kinase domains, but experimental validation is needed.
Preparation Methods
Ethylation at the N3 Position
Ethylation is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This step yields 3-ethyl-3H-triazolo[4,5-d]pyrimidine with 85% purity, requiring recrystallization from ethanol to achieve >98% purity.
Halogenation at the C7 Position
Chlorination or iodination at C7 is critical for subsequent piperazine coupling. Using phosphorus oxychloride (POCl₃) at reflux for 6 hours converts the hydroxyl group to chloride, yielding 7-chloro-3-ethyl-3H-[1,triazolo[4,5-d]pyrimidine. Alternatively, iodine and nitric acid in acetic acid provide the 7-iodo derivative, which facilitates cross-coupling reactions.
Acetamide Side Chain Installation
Synthesis of 2-Chloro-N-(2,4-dimethylphenyl)Acetamide
2,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with Et₃N at 0°C. The intermediate is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 2-chloro-N-(2,4-dimethylphenyl)acetamide in 89% yield.
Alkylation of Piperazine
The piperazine-substituted triazolopyrimidine reacts with 2-chloro-N-(2,4-dimethylphenyl)acetamide in acetonitrile at 60°C for 8 hours, using potassium iodide (KI) as a catalyst. The product is obtained in 65% yield after recrystallization from methanol.
Optimization and Scalability
Comparative Analysis of Coupling Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| NAS (Chloro derivative) | Toluene, Et₃N, 24 h, reflux | 72% | 95% |
| Suzuki (Iodo derivative) | Pd(PPh₃)₄, dioxane/H₂O, 90°C, 12 h | 68% | 92% |
NAS provides higher yields but requires longer reaction times, while Suzuki coupling offers regioselectivity at the expense of catalyst cost.
Solvent and Base Screening for Acetamide Formation
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DCM | Et₃N | 0°C | 89% |
| THF | DIPEA | RT | 75% |
| Acetone | K₂CO₃ | 40°C | 81% |
Et₃N in DCM at low temperatures minimizes side reactions such as over-alkylation.
Characterization and Quality Control
Final product purity is confirmed via:
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, triazole), 7.25–7.18 (m, 3H, aromatic), 4.12 (s, 2H, CH₂), 3.85–3.72 (m, 8H, piperazine), 2.45 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.25 (s, 6H, CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₃).
-
HRMS : [M+H]⁺ calculated for C₂₂H₂₈N₈O: 445.2412; found: 445.2409.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic routes are most effective for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this triazolo-pyrimidine-piperazine acetamide derivative typically involves multi-step reactions, including cyclization, coupling, and functional group protection/deprotection. Key considerations include:
- Heterocycle Formation : The triazolo[4,5-d]pyrimidin-7-yl core can be synthesized via cyclocondensation of amidines with nitriles under acidic conditions .
- Piperazine-Acetamide Coupling : Amide bond formation between the piperazine moiety and the acetamide group requires activating agents like EDCl/HOBt to minimize racemization .
- Optimization via Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and response surface methodology (RSM) to maximize yield .
Q. How is the purity and structural integrity validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., ¹H-¹H NOESY for spatial proximity) and piperazine substitution patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm crystal packing interactions .
Advanced Research Questions
Q. How can computational modeling guide target identification and structural optimization?
- Methodological Answer :
- Target Prediction : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against kinase or GPCR libraries, leveraging the triazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes substituent effects (e.g., ethyl group at triazole) on electronic properties (HOMO-LUMO gaps) and binding energetics .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from variations in ATP concentration or buffer pH. Adhere to protocols like Eurofins’ Panlabs® Kinase Profiler .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-deethylation products) that may contribute to off-target effects .
- Structural Analog Comparison : Benchmark against analogs like N-(2-chloro-5-(trifluoromethyl)phenyl)-piperazinyl acetamide to isolate substituent-specific effects .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., triazole cyclization) to improve heat dissipation and reduce byproducts .
- Purification Challenges : Replace column chromatography with crystallization (e.g., using ethyl acetate/heptane) for cost-effective isolation .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
